molecular formula C6H5NO4S B1305362 5-Methyl-4-nitrothiophene-2-carboxylic acid CAS No. 36050-35-8

5-Methyl-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1305362
CAS No.: 36050-35-8
M. Wt: 187.18 g/mol
InChI Key: HUDBBNDAVUUGEF-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrothiophene-2-carboxylic acid (CAS: 36050-35-8) is a nitro-substituted thiophene derivative with a carboxylic acid functional group at position 2 and a methyl group at position 5 (ChemSpider ID: 11326034) . It is structurally characterized by its electron-withdrawing nitro group at position 4, which influences its reactivity and biological interactions. This compound is commercially available (e.g., Sigma-Aldrich) and has been utilized in studies targeting Mycobacterium tuberculosis inhibition, where its activation by EthA enzyme enhances bactericidal activity . Its molecular formula is C₆H₅NO₄S, with a molecular weight of 187.17 g/mol (calculated based on isotopic composition).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-methylthiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 5-Methyl-4-aminothiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives.

    Oxidation: 5-Carboxy-4-nitrothiophene-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory and analgesic properties. Research indicates that compounds similar to 5-methyl-4-nitrothiophene-2-carboxylic acid exhibit significant biological activity against various diseases, including cancer and bacterial infections.

Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of thiophene derivatives. The results demonstrated that certain modifications to the thiophene ring could enhance the compound's efficacy as an anti-inflammatory agent, suggesting a pathway for drug development based on this compound .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Table: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)
NitrationHNO₃/H₂SO₄ at 0-5°C67
EsterificationAlcoholic medium with acid catalyst85
Coupling ReactionsPd-catalyzed reactions75

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Photovoltaic Applications
Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transfer properties . This finding highlights its potential role in renewable energy technologies.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-methyl-4-nitrothiophene-2-carboxylic acid, highlighting substituents, synthesis routes, and biological activities:

Compound Name Substituents CAS/ID Key Properties Applications
This compound Methyl (C5), Nitro (C4), COOH (C2) 36050-35-8 Electron-withdrawing nitro group enhances acidity; moderate lipophilicity. Mycobacterium tuberculosis inhibition
5-Nitrothiophene-2-carboxylic acid Nitro (C5), COOH (C2) N/A Higher acidity due to nitro at C5; used in quinoxaline-amide derivatives . Antibacterial agents
5-Chloro-4-nitrothiophene-2-carboxylic acid Chloro (C5), Nitro (C4), COOH (C2) 187949-86-6 Chloro substituent increases electron withdrawal; higher reactivity than methyl. Not explicitly stated (structural analog)
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Phenylthiazole, Nitro (C5), Carboxamide N/A Carboxamide linkage improves cell permeability; synthesized via HATU coupling . Narrow-spectrum antibacterial activity
5-(4-Nitrophenyl)furan-2-carboxylic acid Nitrophenyl (C5), COOH (C2) N/A Furan ring reduces aromatic stability compared to thiophene. Material science applications

Physicochemical Properties

Property This compound 5-Nitrothiophene-2-carboxylic acid 5-Chloro-4-nitrothiophene-2-carboxylic acid
Molecular Weight (g/mol) 187.17 173.12 207.62
LogP ~1.2 (estimated) ~0.8 ~1.5
Solubility Moderate in DMSO High in polar solvents Low in aqueous media

Biological Activity

5-Methyl-4-nitrothiophene-2-carboxylic acid is an organic compound characterized by its thiophene ring structure, which incorporates a methyl group and a nitro group. This unique arrangement contributes to its significant biological activities, particularly as an inhibitor of RNA polymerase, making it a candidate for antiviral drug development. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅N₁O₄S. The presence of the carboxylic acid functional group enhances its solubility and reactivity compared to its ester derivatives, such as methyl 5-methyl-4-nitrothiophene-2-carboxylate. The structural features are summarized in the following table:

Compound Name Molecular Formula Key Features
This compoundC₆H₅N₁O₄SContains a carboxylic acid instead of an ester
Methyl 5-methyl-4-nitrothiophene-2-carboxylateC₇H₇N₁O₄SExhibits notable biological activity as an RNA polymerase inhibitor

Research indicates that this compound acts primarily as an RNA polymerase inhibitor . It binds to the active site of RNA polymerase, disrupting its function and subsequently inhibiting viral replication processes. This mechanism is crucial for developing antiviral therapies aimed at various pathogens that rely on RNA polymerase for replication.

Antiviral Properties

The compound has shown promise in inhibiting the replication of viruses. Its activity stems from its ability to selectively target RNA polymerase in different viral strains, which is vital for antiviral drug development. Studies have demonstrated that derivatives of this compound can significantly reduce viral loads in infected cells .

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits antimicrobial activity against multidrug-resistant strains of bacteria. For instance, derivatives containing similar structural features have been effective against Staphylococcus aureus, including strains resistant to common antibiotics . The nitro group can undergo bioreduction within bacterial cells, leading to the formation of reactive intermediates that exert antimicrobial effects.

Case Studies and Research Findings

  • Antiviral Efficacy : A study focusing on the antiviral properties of thiophene derivatives found that compounds similar to this compound significantly inhibited viral replication in vitro. The mechanism was attributed to the inhibition of RNA polymerase activity.
  • Antimicrobial Activity : Another research effort evaluated various nitrothiophene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that certain analogs demonstrated potent antibacterial effects, highlighting the potential for developing new treatments for resistant infections .
  • In Vivo Studies : Further investigations into the pharmacokinetics and toxicology of these compounds are ongoing, with preliminary results suggesting favorable profiles for therapeutic use. These studies aim to elucidate the safety and efficacy of using this compound in clinical settings .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-methyl-4-nitrothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration of a methyl-substituted thiophene precursor followed by oxidation to the carboxylic acid. Automated batch-flow hybrid systems (e.g., as described for analogous thiophenes) can enhance regioselectivity and yield . Key steps include:

  • Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives.
  • Oxidation : Potassium permanganate or RuO₂ in acidic/alkaline conditions converts methyl esters or alcohol intermediates to carboxylic acids .
  • Characterization : Confirm regiochemistry via 1H^1H-NMR (e.g., nitro group deshields adjacent protons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., nitro group at C4, methyl at C5). For example, the methyl group at C5 appears as a singlet (~δ 2.5 ppm) .
  • IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to assess purity and molecular ion ([M-H]⁻ at m/z 202.18) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 4-position influence the reactivity of the thiophene ring in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the thiophene ring, reducing electrophilic substitution reactivity but directing incoming electrophiles to the less hindered C3 position. For Suzuki-Miyaura couplings:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The nitro group stabilizes the transition state via resonance, improving coupling efficiency at C3 .
  • Competing Pathways : Monitor for decarboxylation under basic conditions (e.g., use milder bases like K₂CO₃ instead of NaOH) .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation or ring-opening) during functionalization of this compound?

  • Methodological Answer :

  • Protection of Carboxylic Acid : Convert to methyl esters (via SOCl₂/MeOH) before reactions requiring strong bases or high temperatures .
  • Temperature Control : Maintain reactions below 60°C to prevent nitro group reduction or decarboxylation.
  • Additives : Use radical inhibitors (e.g., BHT) in halogenation reactions to suppress ring-opening .

Q. How can computational modeling predict the regioselectivity of nitration in methyl-substituted thiophene derivatives?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic susceptibility. For 5-methylthiophene-2-carboxylic acid, the C4 position shows higher electrophilicity due to methyl’s inductive effect .
  • Solvent Effects : Simulate nitration in polar aprotic solvents (e.g., DCE) to match experimental yields. Correlate HOMO-LUMO gaps with observed regiochemistry .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize samples from ethanol/water (9:1) and compare melting points with literature (e.g., methyl ester derivatives: 103–105°C vs. 140–141°C in conflicting reports) .
  • Isotopic Labeling : Use 15N^{15}N-labeled nitro precursors to confirm NMR assignments and rule out impurities .

Q. Applications in Research

Q. What role does this compound play in designing bioactive molecules or materials?

  • Methodological Answer :

  • Pharmacophores : The nitro group enhances electron-deficient character, making it a candidate for protease inhibitors (e.g., via hydrogen bonding with active sites) .
  • Polymer Chemistry : Incorporate into conjugated polymers (e.g., via electropolymerization) for optoelectronic materials. The nitro group lowers LUMO levels, improving electron transport .

Q. Experimental Design

Q. How to design a scalable synthesis protocol for gram-scale production while maintaining regiochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Use continuous-flow reactors for nitration (residence time: 10 min, 0°C) to improve heat dissipation and reduce byproducts .
  • Workup Optimization : Extract carboxylic acid with NaHCO₃ (pH 8–9) to separate from neutral impurities .

Properties

IUPAC Name

5-methyl-4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBBNDAVUUGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389350
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36050-35-8
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Under N2, fuming nitric acid (4.7 mL, 112.0 mmol) was added slowly over 10 min to acetic anhydride (16.6 mL, 175.6 mmol) cooled in a dry ice/acetone bath to −78° C. 5-methyl-2-thiophene carboxylic acid (5.0 g, 35.2 mmol) was added in 1 g portions over 10 min to the solution. The reaction was kept at −20° C. for 1 h before quenching over ice. The yellow solid was filtered off and washed with water (200 mL). The crude product was recrystallized from 95% EtOH to give 5-methyl-4-nitro-2-thiophene carboxylic acid as a pale yellow solid (4.6 g, 70%). 1H NMR (400 MHz, CD3OD) δ (ppm) 8.13 (s, 1H) 2.82 (s, 3H).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methyl-4-nitrothiophene-2-carboxylic acid
5-Methyl-4-nitrothiophene-2-carboxylic acid
5-Methyl-4-nitrothiophene-2-carboxylic acid
5-Methyl-4-nitrothiophene-2-carboxylic acid
5-Methyl-4-nitrothiophene-2-carboxylic acid
5-Methyl-4-nitrothiophene-2-carboxylic acid

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